molecular formula C15H15N3O2S B8498039 2-(4-isopropylsulfonylphenyl)-5H-pyrrolo[2,3-b]pyrazine

2-(4-isopropylsulfonylphenyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8498039
M. Wt: 301.4 g/mol
InChI Key: YELWELOTBBEBTI-UHFFFAOYSA-N
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Patent
US09096602B2

Procedure details

2-bromo-5H-pyrrolo[2,3-b]pyrazine (6.5 g, 32.82 mmol), (4-isopropylsulfonylphenyl) boronic acid (7.859 g, 34.46 mmol) and palladium triphenylphosphane complex (1.896 g, 1.641 mmol) were combined in a round bottomed flask. To this mixture was added dioxane (97.50 mL) and then an aqueous solution of Na2CO3 (49.23 mL of 2 M, 98.46 mmol). The resulting suspension was stirred at 100° C. overnight, then heating was stopped and water added. The resultant precipitate was collected and dried in vacuo at 40° C., to give the sub-title compound as a brown solid (9.45 g, 95% yield). 1H NMR (400.0 MHz, DMSO) δ 12.25 (s, 1H), 9.00 (s, 1H), 8.43 (d, J=8.4 Hz, 2H), 7.99-7.96 (m, 3H), 6.74 (d, J=3.5 Hz, 1H), 3.57 (s, 1H) and 1.20 (d, J=6.8 Hz, 6H) ppm; MS (ES+) 435.2.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.859 g
Type
reactant
Reaction Step One
Quantity
97.5 mL
Type
reactant
Reaction Step Two
Quantity
49.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[CH:11]([S:14]([C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1)(=[O:16])=[O:15])([CH3:13])[CH3:12].O1CCOCC1.C([O-])([O-])=O.[Na+].[Na+]>O>[CH:11]([S:14]([C:17]1[CH:22]=[CH:21][C:20]([C:2]2[N:3]=[C:4]3[CH:10]=[CH:9][NH:8][C:5]3=[N:6][CH:7]=2)=[CH:19][CH:18]=1)(=[O:15])=[O:16])([CH3:13])[CH3:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1)NC=C2
Name
Quantity
7.859 g
Type
reactant
Smiles
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
97.5 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
49.23 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)C=1N=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.45 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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